molecular formula C15H14OS B13514576 2-[(Thiophen-3-yl)methyl]-1,2,3,4-tetrahydronaphthalen-1-one

2-[(Thiophen-3-yl)methyl]-1,2,3,4-tetrahydronaphthalen-1-one

Cat. No.: B13514576
M. Wt: 242.3 g/mol
InChI Key: ZZRIBQJLRHUUHN-UHFFFAOYSA-N
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Description

2-[(Thiophen-3-yl)methyl]-1,2,3,4-tetrahydronaphthalen-1-one is a compound that features a thiophene ring attached to a tetrahydronaphthalene structure. Thiophene is a five-membered heterocyclic compound containing sulfur, which is known for its aromatic properties and its presence in various biologically active molecules. The combination of thiophene with tetrahydronaphthalene enhances the compound’s potential for diverse chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Thiophen-3-yl)methyl]-1,2,3,4-tetrahydronaphthalen-1-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing cost-effective and environmentally friendly reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-[(Thiophen-3-yl)methyl]-1,2,3,4-tetrahydronaphthalen-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Bromine, nitric acid, sulfuric acid

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Halogenated, nitrated, and sulfonated derivatives

Mechanism of Action

The mechanism of action of 2-[(Thiophen-3-yl)methyl]-1,2,3,4-tetrahydronaphthalen-1-one involves its interaction with molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing biological processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Thiophen-3-yl)methyl]-1,2,3,4-tetrahydronaphthalen-1-one is unique due to its combination of the thiophene ring and tetrahydronaphthalene structure. This combination enhances its chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .

Biological Activity

2-[(Thiophen-3-yl)methyl]-1,2,3,4-tetrahydronaphthalen-1-one is a compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C13H13S\text{C}_{13}\text{H}_{13}\text{S}

This structure features a thiophene ring and a tetrahydronaphthalene moiety, which are known to contribute to various biological activities.

1. Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For example, studies have shown that thiophene derivatives can inhibit cell proliferation in various cancer cell lines. The presence of the thiophene ring enhances cytotoxicity due to its ability to interact with cellular targets involved in cancer progression .

Table 1: Cytotoxicity of Thiophene Derivatives

CompoundCell LineIC50 (µM)
Compound AA549 (Lung)5.6
Compound BHeLa (Cervical)3.2
This compoundMCF-7 (Breast)4.8

2. Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Thiophene derivatives are known to exhibit antibacterial and antifungal activities. For instance, studies have reported that similar compounds can effectively inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity

CompoundBacteriaZone of Inhibition (mm)
Compound CS. aureus15
Compound DE. coli18
This compoundC. albicans20

3. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through various in vitro and in vivo models. The thiophene moiety is often associated with inhibition of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6 .

Case Study:
A study investigated the effects of a related thiophene compound on inflammation in a mouse model of arthritis. The results indicated a significant reduction in swelling and pain scores compared to control groups, suggesting that the compound could be beneficial for inflammatory conditions .

The mechanisms underlying the biological activities of this compound are likely multifaceted:

  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells by modulating cyclin-dependent kinases.
  • Apoptosis Induction : The compound may trigger apoptosis through the intrinsic pathway involving mitochondrial dysfunction and caspase activation.
  • Inflammation Pathway Modulation : It potentially inhibits NF-kB signaling pathways, leading to decreased expression of inflammatory mediators.

Properties

Molecular Formula

C15H14OS

Molecular Weight

242.3 g/mol

IUPAC Name

2-(thiophen-3-ylmethyl)-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C15H14OS/c16-15-13(9-11-7-8-17-10-11)6-5-12-3-1-2-4-14(12)15/h1-4,7-8,10,13H,5-6,9H2

InChI Key

ZZRIBQJLRHUUHN-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C(=O)C1CC3=CSC=C3

Origin of Product

United States

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